molecular formula C19H18N2O3 B2409863 ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate CAS No. 853333-95-6

ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate

Cat. No.: B2409863
CAS No.: 853333-95-6
M. Wt: 322.364
InChI Key: WQUUGYANKYOCNN-UHFFFAOYSA-N
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Description

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate is a complex organic compound with the molecular formula C19H18N2O3 It is characterized by a phthalazinone core structure substituted with a phenyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate typically involves the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to further reactions to introduce the phenyl and ethyl ester groups. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate can be compared with other phthalazinone derivatives:

    Ethyl 2-[1-oxo-2(1H)-phthalazinyl]propanoate: Similar structure but lacks the phenyl group.

    Methyl 3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    3-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanohydrazide: Contains a hydrazide group instead of an ester.

Properties

IUPAC Name

ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-19(23)13(2)21-18(22)16-12-8-7-11-15(16)17(20-21)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUUGYANKYOCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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